molecular formula C15H20N2O3 B2750111 3-{[1-(Oxane-2-carbonyl)azetidin-3-yl]methoxy}pyridine CAS No. 2379997-34-7

3-{[1-(Oxane-2-carbonyl)azetidin-3-yl]methoxy}pyridine

Cat. No.: B2750111
CAS No.: 2379997-34-7
M. Wt: 276.336
InChI Key: BMYJXHSHZIADEI-UHFFFAOYSA-N
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Description

3-{[1-(Oxane-2-carbonyl)azetidin-3-yl]methoxy}pyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of oxan, pyridine, and azetidine moieties, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(Oxane-2-carbonyl)azetidin-3-yl]methoxy}pyridine typically involves multiple steps, starting with the preparation of the individual moieties followed by their assembly into the final compound. One common method involves the copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones under mild conditions using water as the oxygen source . This approach is efficient and environmentally friendly, producing the desired product in moderate to good yields.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(Oxane-2-carbonyl)azetidin-3-yl]methoxy}pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted azetidines.

Scientific Research Applications

3-{[1-(Oxane-2-carbonyl)azetidin-3-yl]methoxy}pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{[1-(Oxane-2-carbonyl)azetidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(Oxane-2-carbonyl)azetidin-3-yl]methoxy}pyridine stands out due to its combination of three distinct moieties, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

oxan-2-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-15(14-5-1-2-7-19-14)17-9-12(10-17)11-20-13-4-3-6-16-8-13/h3-4,6,8,12,14H,1-2,5,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYJXHSHZIADEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(=O)N2CC(C2)COC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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